![molecular formula C8H4Cl3N3 B13903607 2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of three chlorine atoms and a methyl group attached to a fused pyridine-pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with 2-amino-3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: N-oxides of the compound.
Reduction Products: Dechlorinated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine.
2-Amino-3-methylpyridine: Another precursor used in the synthesis.
Pyrido[2,3-D]pyrimidines: A related class of compounds with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C8H4Cl3N3 |
|---|---|
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-8-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl3N3/c1-3-2-4(9)12-6-5(3)13-8(11)14-7(6)10/h2H,1H3 |
Clave InChI |
ZJICCEOJXAZIMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



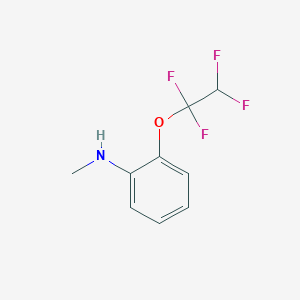
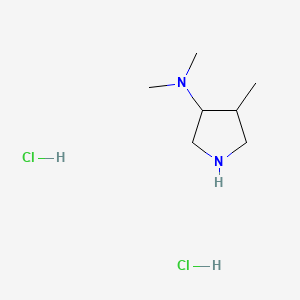
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
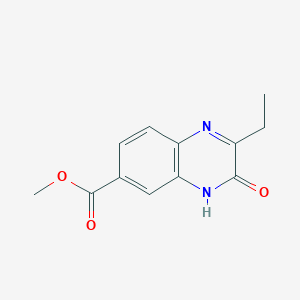

![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
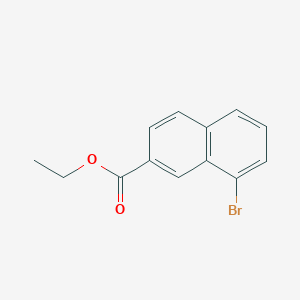
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
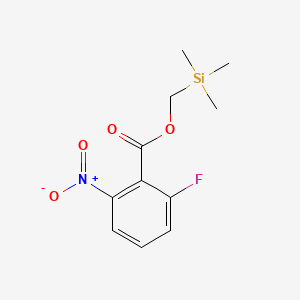
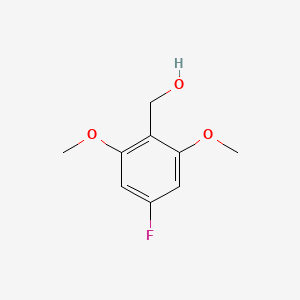
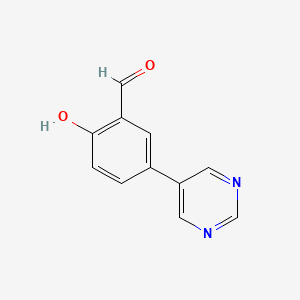
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
